Cas no 877644-70-7 (methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
- Z235558586
- VU0491308-1
- 877644-70-7
- SR-01000021785-1
- methyl 2-[4,7,8-trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- SR-01000021785
- F2542-0936
- AKOS001368950
-
- インチ: 1S/C20H21N5O4/c1-11-6-8-14(9-7-11)24-12(2)13(3)25-16-17(21-19(24)25)22(4)20(28)23(18(16)27)10-15(26)29-5/h6-9H,10H2,1-5H3
- InChIKey: DBPFUEPBPZSRDA-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])C(=O)OC([H])([H])[H])=O)N=C1N(C3C([H])=C([H])C(C([H])([H])[H])=C([H])C=3[H])C(C([H])([H])[H])=C(C([H])([H])[H])N12
計算された属性
- せいみつぶんしりょう: 395.15935417g/mol
- どういたいしつりょう: 395.15935417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 694
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2542-0936-20μmol |
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
877644-70-7 | 90%+ | 20μmol |
$79.0 | 2023-08-07 | |
Life Chemicals | F2542-0936-5mg |
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
877644-70-7 | 90%+ | 5mg |
$69.0 | 2023-08-07 | |
Life Chemicals | F2542-0936-10μmol |
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
877644-70-7 | 90%+ | 10μmol |
$69.0 | 2023-08-07 | |
Life Chemicals | F2542-0936-30mg |
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
877644-70-7 | 90%+ | 30mg |
$119.0 | 2023-08-07 | |
Life Chemicals | F2542-0936-100mg |
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
877644-70-7 | 90%+ | 100mg |
$248.0 | 2023-08-07 | |
Life Chemicals | F2542-0936-2μmol |
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
877644-70-7 | 90%+ | 2μmol |
$57.0 | 2023-08-07 | |
Life Chemicals | F2542-0936-10mg |
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
877644-70-7 | 90%+ | 10mg |
$79.0 | 2023-08-07 | |
Life Chemicals | F2542-0936-3mg |
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
877644-70-7 | 90%+ | 3mg |
$63.0 | 2023-08-07 | |
Life Chemicals | F2542-0936-40mg |
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
877644-70-7 | 90%+ | 40mg |
$140.0 | 2023-08-07 | |
Life Chemicals | F2542-0936-50mg |
methyl 2-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
877644-70-7 | 90%+ | 50mg |
$160.0 | 2023-08-07 |
methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Wei Chen Nanoscale, 2015,7, 6957-6990
methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetateに関する追加情報
Recent Advances in the Study of Methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetate (CAS: 877644-70-7)
The compound methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetate (CAS: 877644-70-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The imidazopurin core structure, combined with the methylphenyl and acetate functional groups, contributes to its high binding affinity and selectivity. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions between this compound and its target proteins, providing valuable insights for further drug development.
In vitro and in vivo experiments have demonstrated promising results, with the compound exhibiting significant efficacy in reducing tumor growth and inflammation in preclinical models. Notably, its pharmacokinetic profile, including bioavailability and metabolic stability, has been characterized, suggesting potential for oral administration. However, challenges such as off-target effects and optimal dosing regimens remain areas of active investigation.
Ongoing research is exploring the compound's potential in combination therapies, particularly with existing chemotherapeutic agents and immunomodulators. Preliminary data indicate synergistic effects, which could enhance therapeutic outcomes while minimizing adverse effects. Additionally, structural analogs of 877644-70-7 are being synthesized to optimize its pharmacological properties and expand its therapeutic applications.
In conclusion, methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-ylacetate represents a promising candidate for further development in targeted therapies. Continued research efforts are essential to fully understand its mechanism of action, refine its therapeutic potential, and address any remaining challenges in its clinical translation.
877644-70-7 (methyl 2-1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate) 関連製品
- 1782651-95-9(3-2-(pyrrolidin-1-yl)pyridin-3-ylbutanoic acid)
- 460-13-9(Propane, 1-fluoro-(6CI,7CI,8CI,9CI))
- 2137746-37-1(2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester)
- 1806016-03-4(3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)
- 2436275-67-9(1H-Indole-2-carboxamide, 5-chloro-N-(3-pyrrolidinylmethyl)-, hydrochloride (1:1))
- 514-78-3(canthaxanthin)
- 1806343-26-9(1-Bromo-1-(4-(bromomethyl)-2-(methylthio)phenyl)propan-2-one)
- 1260604-07-6(Boc-2-fluoro-D-homophenylalanine)
- 2098117-47-4(1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene)
- 2680689-71-6(benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-2-yl}carbamate)




